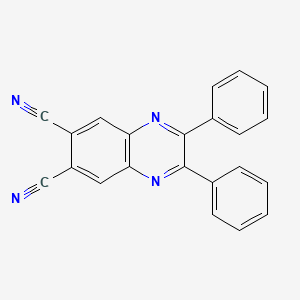

2,3-Diphenylquinoxaline-6,7-dicarbonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-diphenylquinoxaline-6,7-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHAHWKSAJGSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Diphenylquinoxaline 6,7 Dicarbonitrile

Classical Condensation Reactions for the Quinoxaline (B1680401) Core Formation

The most fundamental and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. organic-chemistry.org For the specific synthesis of 2,3-diphenylquinoxaline-6,7-dicarbonitrile, this involves the reaction of 1,2-diamino-4,5-dicyanobenzene with benzil.

This reaction is a double condensation, where the amino groups of the diamine react with the carbonyl groups of the diketone to form two imine bonds, followed by cyclization to yield the stable aromatic quinoxaline ring. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. sphinxsai.comijiset.com The general mechanism involves the initial nucleophilic attack of one amino group on a carbonyl carbon of benzil, followed by dehydration to form an imine. A subsequent intramolecular attack by the second amino group on the remaining carbonyl group, followed by another dehydration step, leads to the final cyclized product. ijidd.com While this classical approach is robust, it can sometimes require prolonged reaction times and high temperatures. sphinxsai.comnih.gov

Modern Catalyst-Driven Syntheses of this compound

To overcome the limitations of classical methods, modern organic synthesis has introduced a variety of catalytic systems to improve efficiency, yield, and reaction conditions. While specific literature for the catalyst-driven synthesis of this compound is specialized, the principles are derived from extensive research on the synthesis of substituted quinoxalines.

Transition metal catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under mild conditions. Various first-row (Fe, Co, Cu, Ni, Zn) and second/third-row (Pd, Ru, Ag, Au, Ir) transition metals have been successfully employed to synthesize the quinoxaline scaffold. bohrium.comoregonstate.edursc.org

Copper (Cu)-Catalyzed Reactions: Copper catalysts have been used in one-pot, three-component reactions of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to yield quinoxalines. organic-chemistry.org

Nickel (Ni)-Catalyzed Reactions: Inexpensive nickel systems, such as NiBr2/1,10-phenanthroline, have been shown to effectively catalyze the synthesis of quinoxalines from 1,2-diamines. organic-chemistry.org Nickel catalysts also enable double dehydrogenative coupling from 2-aminobenzyl alcohol and diamines. organic-chemistry.org

Palladium (Pd) and Ruthenium (Ru)-Catalyzed Reactions: These precious metals are known for facilitating cross-coupling and dehydrogenative coupling reactions, which can be applied to quinoxaline synthesis. bohrium.com

Iron (Fe)-Catalyzed Reactions: Iron catalysts have been used for synthesizing related structures like pyrrolo[1,2-a]quinoxalines. sci-hub.se

These catalytic cycles often involve mechanisms such as oxidative addition, reductive elimination, and cross-dehydrogenative coupling, providing alternative pathways to the classical condensation. bohrium.comsci-hub.se

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for quinoxaline synthesis. These methods avoid the cost and potential toxicity associated with transition metals. Bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Another example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), which efficiently catalyzes the aerobic oxidation of deoxybenzoins to benzils, enabling a one-pot synthesis of quinoxalines when reacted with 1,2-diamines. organic-chemistry.org Biocatalytic strategies, employing enzymes, remain a developing area for this class of compounds.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For quinoxaline synthesis, this involves using environmentally benign solvents, reducing energy consumption, and employing recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. The synthesis of 2,3-diphenylquinoxaline (B159395) has been achieved with a 60% yield in just 55 seconds using microwave heating. ijiset.comtsijournals.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves provides energy for the reaction through acoustic cavitation. This method has been reported to produce 2,3-diphenylquinoxaline in 97% yield in only 8 minutes. ijiset.comresearchgate.net

Use of Green Solvents: Traditional organic solvents can be replaced with greener alternatives. Water and ethanol are effective solvents for quinoxaline synthesis. sphinxsai.comchim.it Natural Deep Eutectic Solvents (NADESs), such as a mixture of choline (B1196258) chloride and water, have been used to synthesize functionalized quinoxalines rapidly (5 minutes) and in high yields (>90%) at room temperature. unicam.it

Catalyst-Free and Recyclable Catalysts: Some reactions can proceed in water under catalyst-free conditions by simply heating the reactants. chim.it Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, offer the advantage of easy separation and recyclability, aligning with green chemistry goals. nih.govajrconline.org

The following table summarizes a comparison of different synthetic methods for the parent 2,3-diphenylquinoxaline, highlighting the advantages of greener approaches.

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Reflux | Rectified Spirit, Boiling Water Bath | 1 - 1.5 hours | 75% | ijiset.com |

| Microwave Irradiation | Ethanol, 160 watts | 55 seconds | 60% | ijiset.comtsijournals.com |

| Ultrasonic Irradiation | Ethanol, p-TSA catalyst | 8 minutes | 97% | ijiset.com |

| NADES Solvent | Choline Chloride/Water | 5 minutes | >90% | unicam.it |

Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale-up

Optimizing reaction parameters is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis, especially for scale-up. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading: The choice of catalyst can significantly impact reaction efficiency. Studies on quinoxaline synthesis have shown that catalyst loading is a critical parameter. For instance, in a reaction using an AlCuMoVP catalyst, increasing the amount from 50 mg to 100 mg improved the yield from 85% to 92%, after which the yield plateaued. nih.gov

Solvent Effects: The solvent can influence reactant solubility and reaction rate. While traditional solvents like ethanol and acetic acid are effective, greener options like water or ethanol-water mixtures are often preferred. sphinxsai.com The optimal solvent is typically determined by screening various options to find the best balance of yield and reaction time. researchgate.net

Temperature and Time: Classical methods often require elevated temperatures and long reaction times. sphinxsai.com However, modern energy sources like microwaves or ultrasound can drastically shorten the required time. ijiset.com Optimization involves finding the lowest possible temperature and shortest time that still provide a high yield. For example, using a microdroplet reaction system, the synthesis of quinoxalines was completed in seconds with significantly improved yields compared to bulk-phase reactions. nih.gov

The table below illustrates the optimization of catalyst loading for a generic quinoxaline synthesis.

| Entry | Catalyst Amount (mg) | Yield (%) |

|---|---|---|

| 1 | 10 | - |

| 2 | 50 | 85 |

| 3 | 100 | 92 |

| 4 | 150 | 92 |

Data adapted from a study on AlCuMoVP catalyzed quinoxaline synthesis. nih.gov

Synthesis of Precursors and Key Intermediates for this compound

Benzil: This 1,2-dicarbonyl compound is commonly synthesized via the oxidation of benzoin (B196080). A classic laboratory preparation involves reacting benzoin with an oxidizing agent like nitric acid (HNO₃) or copper(II) acetate. The reaction with nitric acid involves heating the mixture, which oxidizes the secondary alcohol group in benzoin to a ketone, forming benzil. sci-hub.se

1,2-Diamino-4,5-dicyanobenzene: Also known as 4,5-diaminophthalonitrile, this is the more complex precursor. Its synthesis has been reported via a multi-step route starting from 1,2-diamidobenzene. This precursor is crucial as it introduces the dicarbonitrile functional groups onto the final quinoxaline structure.

Preparation of 1,2-Diamino-4,5-dicyanobenzene Derivatives

The core aromatic diamine required for the synthesis is 1,2-Diamino-4,5-dicyanobenzene, also known as 4,5-diaminophthalonitrile. This molecule serves as a crucial building block, providing the benzene (B151609) ring and the two amino groups necessary for the quinoxaline ring formation, as well as the dicarbonitrile functionality of the final target compound. Several synthetic pathways have been explored for its preparation, often involving the introduction and modification of functional groups on a benzene precursor.

Another versatile precursor for similar structures is 2,3-diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide. nih.gov DAMN is a highly reactive and accessible building block with reactivity comparable to o-phenylenediamines, making it suitable for constructing a variety of nitrogen-containing heterocycles, including pyrazines and quinoxalines. nih.gov Synthetic strategies can involve the condensation of DAMN with appropriate reagents to build the desired dicyan-substituted aromatic ring.

Furthermore, synthetic routes can commence from commercially available, appropriately substituted benzene derivatives. For instance, the synthesis of related phthalonitriles, such as 4,5-dihexylthiophthalonitrile, starts from 4,5-dichlorophthalonitrile, which is reacted with a nucleophile (in this case, hexanethiol) in a solvent like Dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate. nih.gov This highlights a general strategy where a di-substituted benzene can be functionalized to yield the desired precursor. A similar nucleophilic substitution approach could be envisioned for the introduction of amino groups.

| Starting Material | Key Transformation Strategy | Reference |

| 1,2-Diamidobenzene | Four-step reaction sequence to introduce cyano groups. | nih.gov |

| 4,5-Dichlorophthalonitrile | Nucleophilic substitution of chloro groups with amino functionalities. | nih.gov |

| 2,3-Diaminomaleonitrile | Cyclocondensation reactions to build the aromatic ring. | nih.gov |

Purification and Isolation Techniques for High-Purity this compound

The isolation of high-purity this compound from the reaction mixture is critical for its subsequent use in materials science or other applications. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, catalysts, and any side products formed during the condensation reaction. The progress of the purification can be monitored effectively using thin-layer chromatography (TLC).

Recrystallization is the most common and fundamental technique for the purification of crystalline quinoxaline derivatives. For the parent compound, 2,3-diphenylquinoxaline, recrystallization from solvents like rectified spirit or aqueous ethanol is a standard procedure. This process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility, followed by slow cooling to allow for the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is crucial and may need to be optimized for the specific dicarbonitrile derivative, potentially using polar organic solvents or solvent mixtures.

For achieving higher levels of purity, particularly for functionalized derivatives, column chromatography is an indispensable technique. Flash chromatography using silica (B1680970) gel as the stationary phase is a standard method. The crude product is loaded onto the column and eluted with a carefully selected solvent system, typically a mixture of a nonpolar solvent (like n-hexane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is gradually increased to separate the target compound from impurities based on their differential adsorption to the silica gel.

In cases where trace amounts of highly persistent impurities are present, advanced techniques may be required. Solid-Phase Extraction (SPE) using specialized cartridges can be employed for a preliminary cleanup of complex mixtures, effectively removing matrix interferences before final purification. While specific protocols for this compound are not widely published, methodologies developed for other complex quinoxalines, such as using HLB cartridges for sample cleanup prior to LC-MS/MS analysis, demonstrate the applicability of such techniques for achieving high purity.

The final isolated product's purity is typically confirmed by analytical methods such as melting point determination, and spectroscopic techniques including NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Advanced Spectroscopic and Structural Elucidation of 2,3 Diphenylquinoxaline 6,7 Dicarbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2,3-diphenylquinoxaline-6,7-dicarbonitrile, a complete NMR analysis would provide precise information on the chemical environment of each proton, carbon, and nitrogen atom.

A full suite of NMR experiments would be required for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two distinct aromatic protons on the quinoxaline (B1680401) core and the protons of the two phenyl rings. The protons at the 5 and 8 positions of the quinoxaline ring would likely appear as singlets in the downfield aromatic region due to the deshielding effect of the heterocyclic ring and the electron-withdrawing nitrile groups. The protons on the two phenyl groups would present as a complex series of multiplets.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The two nitrile carbons (C≡N) would be expected in the 115-120 ppm range. The quaternary carbons of the quinoxaline core attached to the nitrile groups (C6 and C7) and the phenyl groups (C2 and C3) would also be identifiable.

¹⁵N NMR: This technique would provide information on the electronic environment of the two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline structure.

Currently, specific, experimentally-derived chemical shift and coupling constant data for this compound are not available in published literature.

Table 1: Predicted ¹H and ¹³C NMR Resonances for this compound (Note: This table is predictive and not based on experimental data.)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoxaline-H (H5, H8) | > 8.0 | s |

| Phenyl-H (ortho, meta, para) | 7.3 - 7.8 | m |

| Nitrile-C | 115 - 120 | s |

| Aromatic-C | 125 - 155 | s |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule.

FTIR Spectroscopy: The most characteristic feature in the FTIR spectrum of this compound would be the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration. This peak is typically observed in the range of 2220-2240 cm⁻¹. Other expected signals include C=N stretching from the quinoxaline ring (~1550-1620 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-H stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric C≡N stretch, which may be weak in the IR spectrum, is often strong in the Raman spectrum, providing confirmatory evidence for the nitrile groups.

Table 2: Key Expected Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡N | Stretch | ~2220 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Quinoxaline C=N | Stretch | 1550 - 1620 |

| Aromatic C-H | Stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition of a new compound. For this compound (C₂₂H₁₂N₄), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the theoretical exact mass, with a match within a few parts per million (ppm) confirming the molecular formula. While standard mass spectrometry can confirm the molecular weight, HRMS provides the high precision needed for unambiguous formula determination.

Table 3: HRMS Data for this compound (Note: Theoretical value calculated; experimental data not available.)

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₂₂H₁₂N₄ | [M+H]⁺ | 333.1135 |

| C₂₂H₁₂N₄ | [M+Na]⁺ | 355.0954 |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles for this compound. It would also reveal how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as π-π stacking, which are crucial for understanding the material's bulk properties. A search of crystallographic databases indicates that the crystal structure for this specific compound has not yet been reported.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Energy Levels

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with its extensive conjugated system, which includes the two phenyl rings and the quinoxaline core. The introduction of the electron-withdrawing dicarbonitrile groups would likely influence the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the absorption wavelengths. No specific experimental λmax or molar absorptivity values are currently published for this compound.

Photoluminescence (Fluorescence and Phosphorescence) Spectroscopy for Excited-State Behavior and Quantum Yields

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Many quinoxaline derivatives are known to be fluorescent. rsc.org An analysis of this compound would involve measuring its emission spectrum upon excitation at a wavelength corresponding to an absorption maximum. Key parameters such as the emission wavelength (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ) would characterize its emissive properties. The strong electron-withdrawing nature of the nitrile groups could potentially lead to intramolecular charge transfer (ICT) characteristics in the excited state, influencing the emission properties. Phosphorescence, or emission from a triplet excited state, could also be investigated, typically at low temperatures. Detailed experimental photoluminescence data for this compound remain unreported in the scientific literature.

Cyclic Voltammetry and Electrochemical Characterization for Redox Potentials and Electronic Perturbations

The electrochemical behavior of this compound is a critical aspect of its molecular characterization, providing insights into its electronic structure, stability of charged species, and potential for applications in organic electronics. The introduction of two cyano (-CN) groups at the 6- and 7-positions of the 2,3-diphenylquinoxaline (B159395) core significantly influences its redox properties. These dicarbonitrile substituents are potent electron-withdrawing groups, which results in a pronounced electronic perturbation of the quinoxaline system.

Cyclic voltammetry (CV) is the primary technique employed to investigate the redox potentials of this compound. In a typical CV experiment, the compound is dissolved in an appropriate organic solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The resulting voltammogram reveals information about the oxidation and reduction processes.

For the 2,3-diphenylquinoxaline framework, redox processes are generally centered on the pyrazine ring. The parent 2,3-diphenylquinoxaline molecule is known to undergo reversible reduction and oxidation events. The addition of the electron-withdrawing dicarbonitrile groups at the 6,7-positions is expected to make the compound easier to reduce and harder to oxidize. This is a direct consequence of the stabilization of the LUMO (Lowest Unoccupied Molecular Orbital) and destabilization of the HOMO (Highest Occupied Molecular Orbital) levels.

Detailed research findings on the specific redox potentials of this compound from experimental cyclic voltammetry studies are not widely available in the reviewed literature. However, based on the well-established electronic effects of the dicarbonitrile moiety on aromatic systems, a significant anodic shift in the reduction potential and a cathodic shift in the oxidation potential compared to the unsubstituted 2,3-diphenylquinoxaline are anticipated.

The electrochemical characterization also provides valuable information for calculating the HOMO and LUMO energy levels of the molecule. These parameters are crucial for assessing the potential of this compound in electronic applications, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), as they determine the efficiency of charge injection and transport.

While specific experimental values are not readily found, a hypothetical representation of the expected electrochemical data is presented in the table below, based on the known behavior of similar compounds.

Interactive Data Table: Expected Electrochemical Properties of this compound

| Parameter | Expected Value Range (V vs. Fc/Fc+) | Significance |

| First Reduction Potential (Ered1) | More positive than unsubstituted analog | The electron-withdrawing dicarbonitrile groups facilitate the acceptance of an electron, making the compound easier to reduce. |

| First Oxidation Potential (Eox1) | More positive than unsubstituted analog | The electron-withdrawing nature of the dicarbonitrile groups makes the removal of an electron from the π-system more difficult. |

| HOMO Energy Level (EHOMO) | Lower (more negative) than unsubstituted analog | Calculated from the onset of the oxidation peak, a lower HOMO level indicates greater stability against oxidation. |

| LUMO Energy Level (ELUMO) | Lower (more negative) than unsubstituted analog | Calculated from the onset of the reduction peak, a lower LUMO level indicates a greater electron affinity. |

| Electrochemical Band Gap (Eg) | Smaller than unsubstituted analog | The difference between the HOMO and LUMO energy levels, a smaller band gap is indicative of the electronic perturbation by the cyano groups. |

Further research involving the synthesis and detailed electrochemical analysis of this compound is necessary to populate the above table with precise experimental data and to fully elucidate the electronic perturbations induced by the dicarbonitrile substituents. Such studies would provide a more complete understanding of the structure-property relationships within this class of compounds.

Theoretical and Computational Studies on 2,3 Diphenylquinoxaline 6,7 Dicarbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For derivatives of 2,3-diphenylquinoxaline (B159395), DFT calculations are instrumental in determining key parameters that govern their behavior in electronic applications. researchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

Research on related 2,3-diphenylquinoxaline derivatives has shown that the choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate results. researchgate.net The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds within the molecule.

The energetics of the molecule, including its total energy, heat of formation, and Gibbs free energy, can be calculated to assess its thermodynamic stability. Molecular orbital analysis provides the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it is related to the chemical reactivity and the electronic excitation energy of the molecule. For similar quinoxaline (B1680401) derivatives, these calculations have been used to predict their potential as organic semiconductors. d-nb.info

Table 1: Representative DFT Calculated Electronic Properties for a Generic 2,3-Diphenylquinoxaline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.05 |

| LUMO Energy | -2.85 |

| HOMO-LUMO Gap | 3.20 |

| Ionization Potential | 6.35 |

| Electron Affinity | 2.55 |

Note: These are representative values based on studies of similar compounds and are for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Photophysical Properties and Absorption/Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited-state properties of molecules. This method is particularly valuable for predicting the photophysical behavior of compounds like 2,3-diphenylquinoxaline-6,7-dicarbonitrile, which is crucial for their application in devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. From these energies, the absorption spectrum (UV-Vis spectrum) of the molecule can be simulated. The calculations also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. d-nb.info

Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum (fluorescence). The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. For related 2,3-diphenylquinoxaline derivatives, TD-DFT has been successfully used to simulate their UV-Vis spectra, showing good agreement with experimental data. researchgate.net

Table 2: Representative TD-DFT Predicted Photophysical Properties for a Generic 2,3-Diphenylquinoxaline Derivative

| Parameter | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 380 nm |

| Molar Absorptivity (ε) | 45000 M-1cm-1 |

| Main Electronic Transition | π → π* |

| Oscillator Strength (f) | 0.85 |

| Maximum Emission Wavelength (λem) | 450 nm |

Note: These are representative values based on studies of similar compounds and are for illustrative purposes.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Intermolecular Interactions

While DFT and TD-DFT are powerful for studying the properties of single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a thin film or in solution. MD simulations model the movement of atoms over time, providing insights into the conformational dynamics and intermolecular interactions.

Computational Prediction of Reactivity, Reaction Pathways, and Transition States

Computational chemistry offers tools to predict the reactivity of molecules and to explore the mechanisms of chemical reactions. For this compound, these methods can be used to understand its stability and its potential to undergo various chemical transformations.

The reactivity of a molecule can be assessed by examining its molecular orbitals and electrostatic potential surface. Regions of high electron density are susceptible to attack by electrophiles, while regions of low electron density are prone to nucleophilic attack.

Furthermore, computational methods can be used to map out the potential energy surface for a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This information is invaluable for understanding reaction kinetics and for optimizing synthetic routes. For instance, the synthesis of quinoxaline derivatives often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, and computational studies can elucidate the mechanism of this cyclization reaction. ijiset.com

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that uses the HOMO and LUMO to explain and predict chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis can identify the most reactive sites within the molecule. The distribution of the HOMO and LUMO across the molecular framework indicates where electrophilic and nucleophilic attacks are most likely to occur. For example, in many quinoxaline derivatives, the HOMO is delocalized over the entire conjugated system, while the LUMO is often localized on the electron-deficient quinoxaline core. d-nb.info The presence of the electron-withdrawing dicarbonitrile groups at the 6 and 7 positions is expected to significantly lower the LUMO energy, enhancing the electron-accepting properties of the molecule.

Charge distribution studies, often based on population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the partial charge on each atom in the molecule. researchgate.net This information complements the FMO analysis by highlighting the electrostatic interactions that can govern chemical reactions and intermolecular interactions.

Advanced Applications of 2,3 Diphenylquinoxaline 6,7 Dicarbonitrile in Functional Materials and Supramolecular Chemistry

Organic Electronic and Optoelectronic Materials Based on 2,3-Diphenylquinoxaline-6,7-dicarbonitrile

The planar aromatic structure and extended π-conjugation of 2,3-diphenylquinoxaline (B159395) derivatives make them ideal candidates for organic semiconductors. The presence of dicarbonitrile groups at the 6,7-positions significantly enhances their electron-accepting nature, which is a critical attribute for various applications in organic electronics.

Monomers for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

In the field of Organic Light-Emitting Diodes (OLEDs), this compound has been utilized as a core acceptor moiety in the design of emitters exhibiting thermally activated delayed fluorescence (TADF). TADF materials are considered third-generation OLED emitters, capable of harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies.

A notable example is a TADF compound synthesized from triphenylamine (B166846) (TPA) as the electron donor and quinoxaline-6,7-dicarbonitrile (QCN) as the electron acceptor, aptly named TPA-QCN. researchgate.net This molecule was designed to facilitate a small singlet-triplet energy splitting, a prerequisite for efficient reverse intersystem crossing. The resulting TPA-QCN molecule exhibited orange-red emission and was employed as a dopant in OLED devices, demonstrating the potential of the this compound core in creating highly efficient deep-red and near-infrared emitting layers. researchgate.net

| Compound | Donor Moiety | Acceptor Moiety | Emission Color | Application |

| TPA-QCN | Triphenylamine (TPA) | Quinoxaline-6,7-dicarbonitrile (QCN) | Orange-Red | OLED Emitter (TADF) |

In the context of Organic Solar Cells (OSCs), the strong electron-accepting nature of the quinoxaline-dicarbonitrile unit makes it a promising building block for non-fullerene acceptors (NFAs). nih.gov While specific studies focusing solely on this compound as a monomer for OSCs are emerging, the broader class of quinoxaline-based acceptors has shown significant potential in achieving high power conversion efficiencies. rsc.orgcase.edu The design of novel metal-free organic sensitizers for dye-sensitized solar cells (DSSCs) has also incorporated the quinoxaline (B1680401) unit as a potent electron acceptor. mdpi.comresearchgate.net

Active Components in Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and efficient charge transport capabilities of quinoxaline derivatives suggest their utility in Organic Field-Effect Transistors (OFETs). The electron-deficient nature of the this compound core is expected to facilitate electron transport, making it a candidate for n-channel OFETs. While direct application of this specific compound as the active layer in OFETs is not extensively documented, related quinoxaline-containing copolymers have been investigated. For instance, a copolymer based on quinacridone (B94251) and diphenylquinoxaline has been used as a p-type semiconducting material in OFETs, demonstrating the versatility of the quinoxaline unit in charge-carrying polymers.

Charge Transport and Injection Layers

The inherent electron-deficient character of the quinoxaline ring system, amplified by the presence of two cyano groups, makes this compound and its derivatives excellent candidates for electron transport materials (ETMs) and electron injection layers (EILs) in organic electronic devices. These materials facilitate the efficient transport of electrons from the active layer to the cathode in devices like OLEDs and OSCs. The high electron affinity of the quinoxaline core contributes to lowering the electron injection barrier from the electrode. While specific performance data for this compound as a charge transport layer is still an area of active research, the fundamental electronic properties of the molecule strongly support its potential in this application.

Aggregation-Induced Emission (AIE) Active Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in solid-state lighting and sensing. Recent studies have shown that macrocycles incorporating the 2,3-diphenylquinoxaline (DPQ) residue can exhibit AIE behavior. nih.govrsc.org Despite the presence of flexible tethers, these DPQ-containing macrocycles display significant emission enhancement in solvent mixtures that promote aggregation. nih.gov Single-crystal X-ray diffraction analysis of these systems provides insights into the molecular packing and intermolecular interactions that restrict intramolecular rotations, leading to the observed AIE. nih.gov This suggests that the rigid this compound core, with its potential for strong intermolecular interactions, could be a valuable component in the design of new AIE-active materials.

Polymer Chemistry and High-Performance Polymeric Materials Incorporating this compound

The incorporation of this compound into polymer backbones offers a promising strategy for developing high-performance materials with tailored electronic, optical, and thermal properties.

Monomer for Conjugated Polymers and Copolymers

This compound can be functionalized to serve as a monomer in various polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers are of significant interest for applications in organic photovoltaics and other electronic devices. The strong electron-accepting nature of the quinoxaline-dicarbonitrile unit makes it an ideal component for creating donor-acceptor (D-A) type conjugated polymers. researchgate.net In such polymers, the quinoxaline unit acts as the acceptor, while an electron-donating moiety is used as the comonomer. This D-A architecture allows for the tuning of the polymer's band gap and energy levels to optimize performance in devices like organic solar cells.

While specific examples of polymers derived directly from the this compound monomer are still emerging in the literature, the broader family of quinoxaline-based conjugated polymers has demonstrated considerable success in photovoltaic applications. researchgate.net The synthesis of such polymers often involves the reaction of a dibromo-functionalized quinoxaline monomer with a distannyl or diboronic acid/ester functionalized comonomer.

| Polymer Type | Monomers | Potential Application |

| Donor-Acceptor Copolymer | This compound derivative (Acceptor) + Electron-donating comonomer | Organic Solar Cells, OFETs |

The continued exploration of this compound as a versatile building block is poised to yield a new generation of advanced organic materials with enhanced performance and functionality for a wide array of applications in electronics, optoelectronics, and beyond.

Synthesis of Polyimides and Polybenzoxazoles with Enhanced Thermal and Electronic Stability

The integration of the this compound unit into polymer backbones is a key strategy for developing materials with superior thermal and electronic properties. The dinitrile functional groups can be chemically transformed into other reactive moieties suitable for polymerization, or the entire quinoxaline structure can be incorporated as a monomer to enhance the final polymer's performance.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. aidic.it The incorporation of the bulky and rigid 2,3-diphenylquinoxaline moiety into the polyimide backbone can further enhance these properties. The synthesis typically involves a two-step process starting with the preparation of a poly(amic acid) precursor, followed by thermal or chemical imidization. aidic.it While direct polymerization using this compound requires its conversion into a diamine or dianhydride monomer, the resulting polymers are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td) due to the rigidity of the quinoxaline unit. rsc.org Dicarbonitrile derivatives of 2,3-diphenylquinoxaline are noted for their particularly high thermal stability. Fluorinated aromatic polyimides, for instance, have shown decomposition temperatures (for 5% weight loss) ranging from 541.8 °C to 596.7 °C and glass transition temperatures around 350 °C. mdpi.com

The table below summarizes typical thermal properties for high-performance polyimides, indicating the performance targets for new polymers incorporating the this compound moiety.

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) | Refractive Index | Dielectric Constant (1 MHz) |

| Fluorinated Aromatic Polyimide (FAPI-0) | ~350 °C | 541.8 °C | 1.623 | - |

| Fluorinated Aromatic Polyimide (FAPI-100) | ~350 °C | 596.7 °C | 1.529 | - |

| Fluorinated Poly(ether imide) | >315 °C | up to 531 °C | - | 2.82–3.19 |

Fabrication and Performance Evaluation of Polymer Films and Devices

Polymers incorporating the this compound unit can be processed into thin films for various applications, particularly in the electronics industry. aidic.it The solubility of these polymers is a critical factor, often enhanced by the introduction of flexible linkages or bulky groups to prevent close chain packing. researchgate.net

Fabrication: Polymer films are typically fabricated by solution casting, where a viscous solution of the polymer (or its precursor, like poly(amic acid)) is spread onto a substrate and then heated to remove the solvent and, in the case of polyimides, to induce cyclization. aidic.itscispace.com The resulting films are often amorphous but can be semi-crystalline, which can improve solvent resistance and mechanical properties. mdpi.com

Performance Evaluation: The performance of these films is assessed through various characterization techniques:

Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature, with polyimides containing quinoxaline moieties expected to show high thermal stability. aidic.itrsc.org

Mechanical Properties: Tensile tests are conducted to measure properties like tensile modulus, tensile strength, and elongation at break. mdpi.comcore.ac.uk Fluorinated aromatic polyimide films have demonstrated excellent mechanical properties, with tensile moduli up to 8.4 GPa and tensile strengths reaching 326.7 MPa. mdpi.com

Electronic and Dielectric Properties: The quinoxaline unit, being an n-type (electron-accepting) building block, can impart useful electronic characteristics. symbiosisonlinepublishing.comvixra.org The dielectric constant and dielectric loss are crucial for applications in microelectronics. mdpi.com Polyimide films can exhibit low dielectric constants, making them suitable for insulating layers. researchgate.net The introduction of the dicarbonitrile groups is expected to influence these properties by increasing the polymer's polarity.

The table below presents representative mechanical properties of high-performance polyimide films.

| Polymer Film | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| HQDPA-Based Polyimide Film | 2.0–3.3 | 85–105 | 5–18 |

| Fluorinated Aromatic Polyimide Film | up to 8.4 | up to 326.7 | - |

| Fluorinated Poly(ether imide) Film | up to 2.51 | up to 147 | up to 30 |

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand

The nitrogen atoms of the quinoxaline ring and the nitrile groups make this compound an excellent candidate for use as a ligand in coordination chemistry.

Design and Synthesis of Metal Complexes Featuring this compound

The two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core can act as a bidentate chelating site for transition metal ions. isca.in The synthesis of such complexes typically involves the reaction of the quinoxaline derivative with a metal salt in a suitable solvent. isca.in The resulting metal complexes can exhibit diverse coordination geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and reaction conditions. isca.in For example, ruthenium(II) complexes with polypyridyl bridging ligands containing a quinoxaline core have been prepared and studied for their electronic properties. isca.in The strong π-accepting character of the this compound ligand, enhanced by the electron-withdrawing nitrile groups, can influence the photophysical and electrochemical properties of the resulting metal complexes, making them suitable for applications in luminescence and catalysis.

Precursor for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and multiple binding sites of this compound make it a promising building block for the construction of porous crystalline materials like MOFs and COFs.

Metal-Organic Frameworks (MOFs): In MOFs, the molecule could function as a multitopic linker, coordinating to metal centers through both the quinoxaline nitrogens and the dinitrile groups. mdpi.com The defined length and rigidity of the ligand would allow for the predictable construction of porous frameworks with potential applications in gas storage and separation. mdpi.com

Covalent Organic Frameworks (COFs): The dinitrile functional groups are particularly valuable for the synthesis of COFs. nih.gov For instance, nitrile groups can undergo cyclotrimerization reactions to form highly stable triazine rings, creating strong covalent linkages between the building blocks. This approach would lead to the formation of a nitrogen-rich, porous COF with high thermal and chemical stability. tcichemicals.com Imide-linked COFs, formed from the condensation of amines and carboxylic anhydrides, are another major class of these materials. tcichemicals.com

Catalytic Applications of Metal Complexes and Frameworks Derived from this compound

Metal complexes incorporating quinoxaline-based ligands can serve as catalysts for various organic transformations. rsc.org The electronic properties of the ligand play a crucial role in tuning the catalytic activity of the metal center. nih.gov The electron-withdrawing nature of the this compound ligand can modulate the redox properties of the coordinated metal, potentially enhancing its catalytic efficiency in reactions such as oxidation, reduction, or cross-coupling. isca.in Porous frameworks (MOFs and COFs) built from this ligand could also exhibit catalytic activity, combining the reactivity of the metal or organic sites with the size and shape selectivity offered by the porous structure. mdpi.com

Supramolecular Chemistry and Self-Assembly of this compound

The planar, aromatic structure of this compound promotes intermolecular interactions, particularly π-π stacking, which can drive self-assembly processes. These non-covalent interactions can lead to the formation of ordered supramolecular structures such as columns, sheets, or liquid crystals. The presence of the dinitrile groups introduces strong dipole moments, which can further direct the assembly through dipole-dipole interactions. Furthermore, certain amine derivatives of 2,3-diphenylquinoxaline have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules become highly luminescent upon aggregation in a poorly soluble solvent or in the solid state. This property is highly desirable for applications in chemical sensing and organic light-emitting diodes (OLEDs).

Non-Covalent Interactions and Crystal Engineering

The study of non-covalent interactions is fundamental to crystal engineering, which focuses on the design and synthesis of new solid-state structures with desired properties. These interactions, including hydrogen bonding, π-π stacking, and C-H⋯π interactions, dictate the molecular packing in the crystalline state.

While a detailed crystal structure for this compound is not extensively documented in publicly available research, analysis of its parent compound, 2,3-diphenylquinoxaline, provides valuable insights. The crystal structure of 2,3-diphenylquinoxaline is characterized by a herringbone packing motif. researchgate.net In this arrangement, C—H⋯π (arene) interactions are the dominant forces linking the molecules. Notably, π–π stacking interactions between the aromatic rings are not observed in the crystal of the parent compound, which is attributed to the significant torsion angles the phenyl rings form with the plane of the quinoxaline moiety. researchgate.net

The introduction of the two nitrile groups at the 6 and 7 positions in this compound is expected to significantly influence its crystal packing. The nitrogen atoms of the nitrile groups are potent hydrogen bond acceptors. This is demonstrated in the crystal structure of a related compound, 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile, where molecules are connected by pairs of N—H⋯N hydrogen bonds into chains. nih.gov It is therefore highly probable that the nitrile functionalities in this compound would actively participate in forming robust intermolecular hydrogen bonds (e.g., C-H···N) or other dipole-dipole interactions, potentially leading to novel supramolecular architectures distinct from the parent compound.

Table 1: Crystallographic Data for the Related Compound 2,3-Diphenylquinoxaline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 6.0325(3) | researchgate.net |

| b (Å) | 10.9516(6) | researchgate.net |

| c (Å) | 22.5985(13) | researchgate.net |

| β (°) | 95.107(2) | researchgate.net |

| Dominant Interaction | C—H⋯π | researchgate.net |

| Packing Motif | Herringbone | researchgate.net |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent interactions. This field is central to the development of systems for molecular recognition, sensing, and encapsulation. nih.govfrontiersin.org

Currently, there is limited specific research demonstrating the use of this compound as either a host or a guest molecule in supramolecular systems. However, its structural and electronic features suggest significant potential for molecular recognition applications. The electron-deficient π-system of the quinoxaline core makes it a candidate for forming charge-transfer complexes with electron-rich guest molecules. Furthermore, the nitrile groups can act as specific binding sites, participating in hydrogen bonding or coordination with suitable guest species.

The principles of molecular recognition rely on complementary electronic and steric properties between the host and guest. nih.gov The rigid structure and well-defined electronic distribution of this compound could allow it to selectively bind to analytes through a combination of π-stacking, hydrogen bonding, and dipole-dipole forces, forming the basis for selective molecular recognition systems.

Chemical and Environmental Sensor Applications

The development of chemical sensors for the rapid and selective detection of ions and small molecules is a critical area of research for environmental monitoring and industrial process control. Quinoxaline derivatives are frequently employed as the core structural element in optical chemosensors due to their favorable photophysical properties. mdpi.comresearchgate.net

Design of Chemo/Biosensors Based on the Electronic and Optical Response of this compound Systems

The design of optical chemosensors often involves integrating a recognition unit (receptor) with a signaling unit (fluorophore or chromophore). The quinoxaline scaffold serves as an excellent signaling unit. researchgate.net The sensing mechanism typically relies on the interaction between the analyte and the receptor, which perturbs the electronic structure of the signaling unit, resulting in a measurable change in its absorption (colorimetric) or emission (fluorometric) properties. mdpi.com

The this compound molecule is an intrinsically well-suited candidate for a signaling unit in chemosensors. Its structure embodies a strong intramolecular charge transfer (ICT) character due to the electron-deficient dicarbonitrile-substituted benzene (B151609) ring fused with the pyrazine ring. The binding of an analyte to a suitably functionalized receptor attached to this core could modulate this ICT process, leading to a distinct optical response.

For example, a related compound, a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline-based Schiff base, has been successfully developed as a reversible fluorescent-colorimetric sensor for the highly selective and sensitive detection of Ni²⁺ ions in aqueous media. rsc.org The interaction with Ni²⁺ ions resulted in a clear visual color change and a significant quenching of fluorescence, allowing for both qualitative and quantitative detection. This demonstrates the viability of the diphenylquinoxaline core in sensor design. Given the potent electron-accepting nature of the 6,7-dicarbonitrile moiety, systems based on this specific compound could be designed to detect electron-rich analytes or species that can interact with the nitrile groups.

Table 2: Sensing Characteristics of a Related 2,3-Diphenyl-5,6,7,8-tetrahydroquinoxaline-based Sensor for Ni²⁺

| Parameter | Value | Reference |

|---|---|---|

| Target Analyte | Ni²⁺ | rsc.org |

| Sensing Method | Fluorescent-Colorimetric | rsc.org |

| Response | Fluorescence quenching and color change | rsc.org |

| Detection Limit (Fluorescence) | 3.9 x 10⁻⁷ M | rsc.org |

| Detection Limit (Colorimetric) | 4.95 x 10⁻⁷ M | rsc.org |

| Effective pH Range | 4–9 | rsc.org |

Fluorescent Probes and Imaging Agents in Advanced Chemical Research

Fluorescent probes are indispensable tools in chemical and biological research, enabling the visualization of cellular components, the tracking of dynamic processes, and the quantification of specific analytes in complex environments. researchgate.netnih.gov The utility of a fluorescent probe is determined by its photophysical properties, such as high quantum yield, photostability, and a fluorescence signal that responds sensitively to its environment or a target analyte.

Quinoxaline derivatives are recognized for their inherent fluorescence and are widely investigated as fluorophores for various applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net The photoluminescence behavior of quinoxaline-based compounds can be finely tuned through chemical modification. For instance, a vinyl benzaldehyde-containing 2,3-diphenylquinoxaline derivative was shown to exhibit green emission, highlighting the potential of this class of compounds as light-emitting materials. symbiosisonlinepublishing.com

While specific studies on this compound as a fluorescent probe are not widely reported, its molecular structure suggests strong potential in this area. The extended π-conjugated system combined with the strong dipole moment imparted by the cyano groups is conducive to significant fluorescence. Such molecules often exhibit environment-sensitive fluorescence (solvatochromism), where the emission wavelength and intensity change with the polarity of the surrounding medium. This property could be exploited to develop probes for mapping the polarity of microenvironments, such as protein binding sites or cellular membranes.

Furthermore, the quinoxaline core can be functionalized to act as a selective imaging agent. Research has shown that quinoxaline-based sensors can be used for the bio-imaging of metal ions within living cells, demonstrating their potential for in-vivo applications. rsc.org The combination of the bright fluorescence anticipated from the this compound core with a specific recognition moiety could lead to the development of next-generation fluorescent probes for advanced chemical and biological imaging.

Reactivity and Reaction Mechanisms of 2,3 Diphenylquinoxaline 6,7 Dicarbonitrile

Reactions of the Dicarbonitrile Functionality (e.g., Hydrolysis, Cyclization, Nucleophilic Additions)

The adjacent dinitrile groups on the benzene (B151609) portion of the molecule are highly susceptible to a variety of chemical transformations, offering a gateway to the synthesis of new derivatives with tailored properties.

Hydrolysis: The dicarbonitrile functionality can be hydrolyzed to the corresponding 2,3-diphenylquinoxaline-6,7-dicarboxylic acid. This reaction is typically carried out under acidic or basic conditions. For instance, heating the dinitrile in the presence of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide, followed by acidification, will yield the dicarboxylic acid. This transformation is a common strategy for introducing carboxylic acid groups, which can then be used in further functionalization, such as esterification or amidation. While specific studies on the hydrolysis of 2,3-diphenylquinoxaline-6,7-dicarbonitrile are not abundant, the general reactivity of aromatic dinitriles suggests this is a feasible and expected reaction. The synthesis of the related 2,3-diphenylquinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid has been reported, indicating the stability of the quinoxaline (B1680401) core under conditions that can generate a carboxylic acid functionality. nih.govresearchgate.net

Cyclization: A significant reaction of the dicarbonitrile group is its ability to undergo cyclotetramerization to form metal-free or metallophthalocyanines. This process typically involves heating the dicarbonitrile in the presence of a metal salt (for metallophthalocyanines) or a strong base (for the metal-free macrocycle) in a high-boiling solvent. The resulting phthalocyanines are large, planar macrocyclic compounds with unique electronic and photophysical properties, making them valuable in applications such as dyes, catalysts, and photosensitizers. The general synthesis of phthalocyanines from phthalonitriles is a well-established field, and this methodology is applicable to quinoxaline-fused derivatives. nih.gov

Nucleophilic Additions: The electron-withdrawing nature of the nitrile groups facilitates nucleophilic additions to the carbon-nitrogen triple bond. A variety of nucleophiles, including amines, alcohols, and thiols, can react with the dicarbonitrile to form a range of adducts. For example, reaction with amines can lead to the formation of amidines or more complex heterocyclic structures through subsequent cyclization reactions. These reactions provide a versatile route to highly functionalized quinoxaline derivatives.

Chemical Transformations Involving the Quinoxaline Heterocyclic Core

The quinoxaline ring system, being electron-deficient, exhibits characteristic reactivity towards nucleophiles and is generally resistant to electrophilic attack unless activated by electron-donating groups.

Nucleophilic Aromatic Substitution: The quinoxaline core can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nature of the pyrazine (B50134) ring and the dicarbonitrile groups. While the benzene part of the quinoxaline is electron-rich, the pyrazine ring is electron-poor, making it susceptible to attack by strong nucleophiles.

Oxidation and Reduction: The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. Treatment of 2,3-diphenylquinoxaline (B159395) derivatives with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can yield the corresponding 1,4-di-N-oxides. researchgate.net These N-oxides can exhibit altered reactivity and biological activity compared to the parent quinoxaline. Conversely, the quinoxaline ring can be reduced, for example, through catalytic hydrogenation. This can lead to the formation of dihydro- or tetrahydroquinoxaline derivatives, altering the aromaticity and electronic properties of the molecule.

Functionalization and Derivatization at the Phenyl Substituents

The two phenyl rings at the 2- and 3-positions of the quinoxaline core offer further sites for chemical modification.

Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The conditions for these reactions would need to be carefully controlled to avoid reactions at the more sensitive quinoxaline core. The directing effects of the quinoxaline moiety on the incoming electrophile would favor substitution at the meta and para positions of the phenyl rings. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce nitro groups onto the phenyl rings.

Photoreactions and Photochemical Transformations

The extended π-conjugated system of this compound suggests a rich photochemistry. Quinoxaline derivatives are known to possess interesting photophysical properties, including fluorescence and phosphorescence.

Upon absorption of UV or visible light, the molecule can be promoted to an excited electronic state, from which it can undergo various photochemical reactions. While specific photoreactions of the dicarbonitrile derivative are not extensively documented, related 2,3-diphenylquinoxaline compounds are known to participate in photochemical processes. The introduction of the dicarbonitrile groups is expected to influence the energy levels of the excited states and, consequently, the photochemical reactivity. Potential photoreactions could include photocyclization, photodimerization, or photooxidation, leading to the formation of novel molecular architectures. The photophysical properties of 2,3-diphenylquinoxaline derivatives have been studied, indicating their potential as emissive materials. rsc.org

Derivatives and Structure Performance Relationships of 2,3 Diphenylquinoxaline 6,7 Dicarbonitrile

Systematic Modification of the Phenyl Substituents and Their Influence on Electronic Behavior

The electronic properties of the 2,3-diphenylquinoxaline (B159395) scaffold can be systematically tuned by introducing various substituents to the phenyl rings at the 2 and 3 positions. These modifications directly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the energy gap and intramolecular charge transfer (ICT) characteristics. rsc.org

For instance, attaching electron-donating amine groups to the phenyl rings creates donor-acceptor-donor (D-A-D) structures. rsc.org This design strategy leads to materials with tunable electrochemical properties and lower band gaps. rsc.org The resulting amine derivatives exhibit ICT transitions, leading to emissions ranging from blue to yellow in both solution and solid states. rsc.org Some of these derivatives also show aggregation-induced emission (AIE) activity, a phenomenon where the molecules become highly luminescent upon aggregation. rsc.org

In a different approach, the phenyl groups can be used as points of attachment for more complex moieties to extend the π-conjugation of the system. In the design of sensitizers for solar cells, the 2,3-diphenylquinoxaline unit can act as an electron-withdrawing separator within a larger D-A-π-A architecture. d-nb.inforesearchgate.net By linking units like thiophene (B33073) (a donor) to the phenyl groups, the conjugation length of the molecule can be extended, which in turn enhances light absorption. d-nb.inforesearchgate.net

The nature of the substituent has a predictable effect on the electronic energy levels. Stronger electron-donating groups tend to raise the HOMO level, while the LUMO level, which is primarily located on the electron-accepting quinoxaline (B1680401) core, is less affected. This modulation of the frontier molecular orbitals is a key strategy for designing materials with specific energy levels suitable for efficient charge injection and transport in electronic devices. d-nb.infowu.ac.th

Strategies for Functionalization of the Quinoxaline Core

Direct functionalization of the quinoxaline core provides another powerful route to modify the properties of 2,3-diphenylquinoxaline derivatives. This approach allows for the introduction of functional groups that can significantly alter the molecule's electronic structure, solubility, and solid-state packing.

One effective method is the Buchwald-Hartwig amination reaction, which can be used to synthesize a series of quinoxaline diarylamine and heterocyclic amine derivatives in good yields. rsc.org This reaction creates a direct link between different amine donors and the quinoxaline acceptor core, effectively tuning the optoelectronic properties. rsc.org

Another strategy involves catalytic hydrogenation to reduce a nitro group on the quinoxaline ring to an amine, which can then serve as a handle for further reactions. researchgate.net This amine can undergo nucleophilic substitution with alkoxymethylene derivatives, followed by thermal cyclization to yield more complex, fused heterocyclic systems like pyridoquinoxalines. researchgate.net

For applications in thermally activated delayed fluorescence (TADF) emitters, the quinoxaline core has been modified by attaching multiple carbazole (B46965) donor groups and cyano acceptors. rsc.org This novel functionalization approach has led to the development of efficient orange and red TADF emitters. rsc.org For example, an orange emitter developed through this strategy demonstrated a high external quantum efficiency of 18.4% in an OLED device. rsc.org

Furthermore, the carboxylic acid groups can be introduced onto the quinoxaline core, as demonstrated in the synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid and benzil. nih.gov This carboxylic acid can be converted into an ester and then a carbohydrazide, which serves as a versatile intermediate for creating a wide range of hybrid molecules through reaction with various aldehydes. nih.gov

Impact of Molecular Design on Advanced Material Performance (e.g., Charge Carrier Mobility, Emission Efficiency)

The molecular design of 2,3-diphenylquinoxaline-6,7-dicarbonitrile derivatives has a direct and profound impact on their performance in advanced materials and devices. By fine-tuning the molecular structure, key performance metrics such as charge carrier mobility, emission efficiency, and power conversion efficiency can be optimized.

In the field of OLEDs, molecular design is critical for achieving high emission efficiency. For instance, by functionalizing the quinoxaline core with three carbazole donors and cyano acceptors, researchers have developed highly efficient orange and red TADF emitters. rsc.org An OLED fabricated with one such orange emitter achieved a high external quantum efficiency (EQE) of 18.4%. rsc.org Similarly, designing dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) derivatives with bulky isopropylphenyl substituents helps to suppress molecular aggregation in the solid state. rsc.org This suppression of aggregates improves the fluorescence efficiency, leading to OLEDs with pure blue emission and an EQE of up to 2.63%. rsc.org

For organic solar cells, molecular engineering aims to enhance light absorption and facilitate efficient charge separation and transport. In dye-sensitized solar cells (DSSCs), replacing the 2,3-diphenylquinoxaline (DPQ) auxiliary acceptor with a larger and more rigid phenanthrene-fused-quinoxaline (PFQ) system extends the absorption spectra. nih.gov This structural modification, combined with systematic engineering of alkyl chains and π-spacers, led to a champion DSSC device with a power conversion efficiency (PCE) of 10.11%, significantly outperforming the original DPQ-based dye. nih.gov

The ambipolar nature of certain quinoxaline derivatives—their ability to transport both holes and electrons—is another performance characteristic governed by molecular design. d-nb.info By linking different amines to the quinoxaline core, materials with comparable HOMO-LUMO energy levels to known ambipolar materials can be created. rsc.org This, combined with strong solid-state emission, makes them suitable for use as both emitters and ambipolar materials in optoelectronic devices. rsc.org

Co-polymerization Strategies for Tuning Material Performance

Incorporating the this compound moiety into a polymer backbone is a highly effective strategy for tuning material properties for large-area and flexible electronics. Co-polymerization allows for the combination of the desirable electron-accepting properties of the quinoxaline unit with the processability and mechanical properties of polymers, while also enabling fine-tuning of the electronic characteristics of the resulting material.

Quinoxaline-based polymers have been developed as novel semiconducting layers for organic thin-film transistors (OTFTs) that exhibit high air and water stability. dntb.gov.ua By designing polymers with a donor-acceptor (D-A) architecture, where the quinoxaline derivative serves as the acceptor unit, the charge transport properties can be systematically controlled.

Substituent Effects on Redox Potentials and Optical Properties

Substituents play a crucial role in modulating the redox potentials and optical properties of this compound derivatives. The electronic nature of the attached groups—whether they are electron-donating or electron-withdrawing—directly influences the frontier molecular orbital (HOMO and LUMO) energy levels and, consequently, the material's color, emission wavelength, and electrochemical stability. nih.gov

Theoretical and experimental studies have shown that the HOMO and LUMO levels of these molecules are key to their performance in electronic devices. wu.ac.th For instance, in D-A-D-A type molecules designed for organic photovoltaics, the HOMO and LUMO orbitals are typically delocalized over the molecular backbone. d-nb.info The introduction of a stronger electron-donating group, such as ethylenedioxythiophene compared to a simple thiophene ring, can lead to an enlarged absorption spectrum. d-nb.inforesearchgate.net This is because the stronger donor raises the HOMO energy level, reducing the HOMO-LUMO gap and shifting the absorption to longer wavelengths (a red-shift). d-nb.info

The table below summarizes the theoretical properties of two D-A-D-A molecules based on a 2,3-diphenylquinoxaline core, illustrating the effect of different donor groups attached to the main scaffold. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Max Absorption (λmax) (nm) |

|---|---|---|---|---|

| Molecule with Ethylenedioxythiophene donor (6) | -5.60 | -3.04 | 2.56 | 532 |

| Molecule with Thiophene donor (7) | -5.83 | -3.16 | 2.67 | 510 |

Data sourced from theoretical calculations. researchgate.net

These modifications directly impact the material's light-harvesting efficiency (LHE). A broader absorption spectrum allows the material to capture a larger portion of the solar spectrum, which is beneficial for solar cell applications. d-nb.info The combination of good absorption and ambipolar electronic properties suggests these materials are suitable for both OLED and OPV applications. d-nb.inforesearchgate.net The redox potentials, often measured using cyclic voltammetry, confirm the electron-accepting nature of the quinoxaline core and provide experimental values for the HOMO and LUMO levels, which are critical for predicting charge injection barriers from electrodes and energy level alignment in multilayer devices. rsc.orgresearchgate.net

Future Perspectives and Emerging Research Directions for 2,3 Diphenylquinoxaline 6,7 Dicarbonitrile

Integration into Multi-Component and Hybrid Functional Materials

The future of 2,3-diphenylquinoxaline-6,7-dicarbonitrile lies in its incorporation into sophisticated multi-component and hybrid materials, where its properties can be synergistically enhanced. The dinitrile functional groups are particularly valuable as they can serve as versatile reaction sites or as strong coordinating ligands for metal centers.

One of the most promising avenues is the use of this compound as a building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . The nitrogen atoms of the nitrile groups can coordinate with metal ions, leading to the formation of porous, crystalline structures with high surface areas. nih.govchemrxiv.orgresearchgate.netmdpi.com These MOFs could find applications in gas storage, separation, and catalysis. Similarly, the dinitrile moiety can undergo reactions to form extended, porous COFs, creating metal-free catalysts and materials for optoelectronics. rsc.org

Another key area is the development of donor-acceptor (D-A) hybrid materials . The this compound core is strongly electron-accepting, making it an ideal component to be paired with various electron-donating units. rsc.org This has led to the synthesis of D-A-D based quinoxaline (B1680401) derivatives for optoelectronic applications. rsc.org Research into hybridizing this quinoxaline core with other functional molecules, such as oxadiazoles, has shown potential for creating materials with novel antitumor activities. mdpi.com

Furthermore, the dicarbonitrile groups are excellent precursors for the synthesis of phthalocyanine and porphyrin analogues . Through cyclotetramerization reactions, the dinitrile can form macrocyclic structures that can chelate a wide variety of metal ions. These resulting metal complexes are known for their intense color, high thermal stability, and unique photophysical properties, making them suitable for applications in dyes, sensors, and photodynamic therapy.

The integration of this compound into these complex material systems is expected to yield materials with tailored electronic, optical, and chemical properties for a new generation of devices and applications.

Advanced Fabrication Techniques for this compound-based Devices

The translation of the promising properties of this compound into functional devices is critically dependent on the development of advanced fabrication techniques. The high thermal stability reported for dicarbonitrile derivatives of 2,3-diphenylquinoxaline (B159395) is a significant advantage, ensuring that the material can withstand the conditions of device fabrication and operation, leading to longer lifetimes and more reliable performance.

For applications in organic electronics, such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) , solution-based processing is a key area of focus. Techniques like spin-coating , ink-jet printing, and roll-to-roll processing offer the potential for low-cost, large-area device manufacturing. Research on related soluble quinoxaline derivatives has already demonstrated the feasibility of using techniques like spin-coating to form active layers in electronic devices. documentsdelivered.comresearchgate.net Future work will likely concentrate on optimizing the solubility of this compound and its derivatives to make them compatible with these high-throughput fabrication methods.

The table below summarizes potential fabrication techniques and their relevance to devices based on this compound.

| Fabrication Technique | Description | Potential Device Applications | Key Advantages |

| Spin-Coating | A solution of the material is dispensed onto a spinning substrate, resulting in a thin, uniform film. | OFETs, OLEDs, Organic Photovoltaics (OPVs) | Simple, fast, good film uniformity. |

| Ink-Jet Printing | Droplets of a material solution ("ink") are precisely deposited onto a substrate to create patterns. | Printed electronics, sensors, displays | Digital control, material efficiency, additive manufacturing. |

| Vapor Deposition | The material is evaporated in a vacuum and then condensed onto a substrate as a thin film. | High-performance OLEDs, OFETs | High purity films, precise thickness control. |

| Langmuir-Blodgett Film | Monolayers of the material are formed at a liquid-air interface and then transferred to a solid substrate. | Molecular electronics, sensors | Precise control over molecular orientation and packing. |

The development of these fabrication methods will be crucial for integrating this compound into next-generation electronic and optoelectronic devices.

Rational Design Principles for Next-Generation Quinoxaline-Based Functional Materials

The creation of new quinoxaline-based materials with precisely tailored properties is increasingly being guided by rational design principles, heavily supported by computational chemistry. This approach allows researchers to predict the functionality of a molecule before its synthesis, saving time and resources.